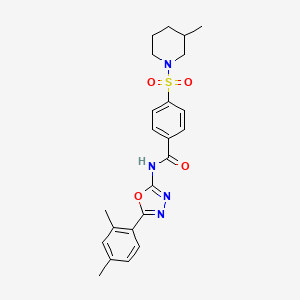![molecular formula C16H18N4O3 B2724620 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797811-60-9](/img/structure/B2724620.png)
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps, including the introduction of the pyrimidine and benzo[d][1,3]dioxole moieties. Researchers have reported various synthetic routes, but a detailed discussion of these methods requires further investigation into relevant literature .
Molecular Structure Analysis
- Conformation : The compound’s three-dimensional arrangement influences its properties. Single crystal X-ray crystallography has provided insights into the molecular geometry of Compound X .
- Spectroscopic Characterization : Multinuclear NMR (1H, 13C, and 77Se) and IR spectroscopy confirm the presence of specific functional groups .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds incorporating similar chemical structures. For instance, studies have reported on the synthesis of pyrazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d]pyrimidine derivatives, highlighting the chemical versatility of these frameworks in generating a variety of biologically active compounds (H. Abdel‐Aziz et al., 2008; A. Rahmouni et al., 2016). These studies not only expand the chemical space of pyrimidine derivatives but also pave the way for discovering new therapeutic agents.
Antimicrobial and Anti-Inflammatory Applications
Compounds with structural similarities have been evaluated for their antimicrobial and anti-inflammatory properties. For example, the synthesis of benzodifuranyl derivatives has shown promising results in inhibiting cyclooxygenase enzymes, indicating potential anti-inflammatory and analgesic applications (A. Abu‐Hashem et al., 2020). Another study reported the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives, highlighting their potent antitumor and antibacterial activities, which underscores the therapeutic potential of such chemical frameworks (H. Hafez et al., 2017).
Structural and Mechanistic Studies
The structural and mechanistic insights into compounds incorporating pyrimidine derivatives are crucial for understanding their biological activities and potential applications. For instance, the crystal structure analysis of a pyrimidine derivative provided valuable information regarding the molecular conformation and potential interaction sites for biological activity (S. Ji, 2006). Additionally, the synthesis of pyrimidinecarboxylates and their subsequent transformation into various heterocyclic compounds demonstrate the chemical flexibility and potential for generating novel therapeutic agents (P. Schenone et al., 1990).
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-6-15(20(2)3)19-14(18-10)8-17-16(21)11-4-5-12-13(7-11)23-9-22-12/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGQCNFTDKZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)
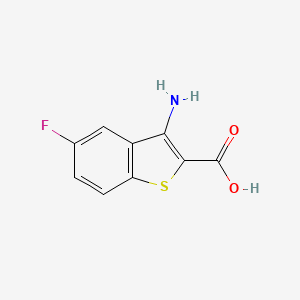
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)
![3-fluoro-N-{3-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2724542.png)
![2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2724543.png)
![3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2724545.png)
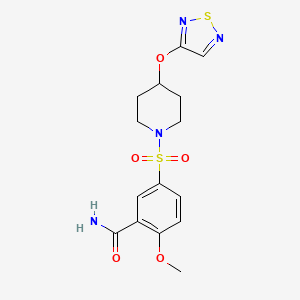
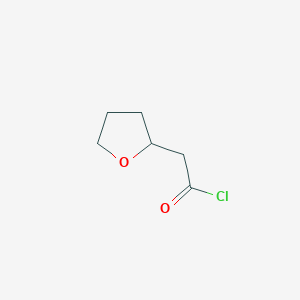
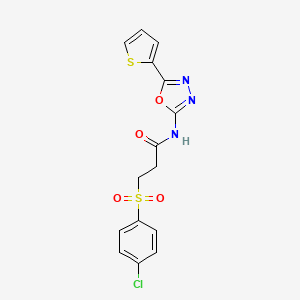
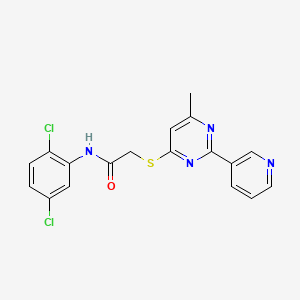
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2724554.png)
![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)

